molecular formula C22H20F3N3O6 B11477480 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11477480
M. Wt: 479.4 g/mol
InChI Key: LUEJSNKYAKLESR-NSKAYECMSA-N
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Description

5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzodioxole and oxazole intermediates. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Studies often focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate specific biological pathways, which could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20F3N3O6

Molecular Weight

479.4 g/mol

IUPAC Name

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20F3N3O6/c1-30-17-8-13(18(31-2)20-19(17)32-11-33-20)7-14-9-16(28-34-14)21(29)27-26-10-12-5-3-4-6-15(12)22(23,24)25/h3-6,8,10,14H,7,9,11H2,1-2H3,(H,27,29)/b26-10+

InChI Key

LUEJSNKYAKLESR-NSKAYECMSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F)OC)OCO2

Origin of Product

United States

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